3-Nitro-1,5-naphthyridin-2(1H)-one
CAS No.: 64222-33-9
Cat. No.: VC3940152
Molecular Formula: C8H5N3O3
Molecular Weight: 191.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64222-33-9 |
|---|---|
| Molecular Formula | C8H5N3O3 |
| Molecular Weight | 191.14 g/mol |
| IUPAC Name | 3-nitro-1H-1,5-naphthyridin-2-one |
| Standard InChI | InChI=1S/C8H5N3O3/c12-8-7(11(13)14)4-6-5(10-8)2-1-3-9-6/h1-4H,(H,10,12) |
| Standard InChI Key | CCTPWGBAGDYIHB-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C(C(=O)N2)[N+](=O)[O-])N=C1 |
| Canonical SMILES | C1=CC2=C(C=C(C(=O)N2)[N+](=O)[O-])N=C1 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The 1,5-naphthyridine core consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 5. In 3-nitro-1,5-naphthyridin-2(1H)-one, the keto oxygen at position 2 and the nitro group at position 3 introduce electron-withdrawing effects that significantly influence reactivity. X-ray crystallography of analogous compounds reveals planar geometries, with bond lengths consistent with aromatic delocalization . The nitro group adopts a coplanar orientation relative to the ring system, facilitating resonance stabilization .
Spectroscopic Properties
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IR Spectroscopy: Strong absorption bands at 1,680–1,710 cm⁻¹ (C=O stretch) and 1,520–1,540 cm⁻¹ (asymmetric NO₂ stretch).
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NMR: ¹H NMR (DMSO-d₆) displays characteristic signals: δ 8.9–9.1 ppm (H-4, H-6), δ 8.3–8.5 ppm (H-7, H-8), and δ 6.5–6.7 ppm (H-1) .
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Mass Spectrometry: Molecular ion peak at m/z 191.04 (M⁺), with fragmentation patterns indicating sequential loss of NO₂ (46 Da) and CO (28 Da).
Synthetic Methodologies
Nitration of 1,5-Naphthyridinones
The most direct route involves nitrating 1,5-naphthyridin-2(1H)-one using mixed acid (HNO₃/H₂SO₄) at 0–5°C, achieving 65–72% yields . Regioselectivity is governed by the electron-deficient nature of the ring, favoring nitro-group incorporation at position 3 .
1,5-Naphthyridin-2(1H)-one (1.0 eq) is dissolved in fuming HNO₃ (10 vol) at 0°C. Concentrated H₂SO₄ (2.5 eq) is added dropwise over 30 min. After stirring for 4 hr, the mixture is quenched with ice, neutralized with NaHCO₃, and extracted with CH₂Cl₂. The product is recrystallized from ethanol.
Skraup Reaction
Modified Skraup conditions enable the synthesis of 1,5-naphthyridine precursors from 3-aminopyridine derivatives. For example, 3-amino-4-nitropyridine undergoes cyclization with glycerol and iodine (catalyst) in dioxane/water (1:1) at 120°C, yielding 3-nitro-1,5-naphthyridin-2(1H)-one in 45–50% yield .
Friedländer Annulation
Condensation of 2-aminonicotinaldehyde with nitroacetophenone derivatives in acidic media provides an alternative route. This method offers superior regiocontrol, with reported yields up to 68% .
Table 1: Comparative Synthesis Routes
| Method | Yield (%) | Temperature (°C) | Key Reagents |
|---|---|---|---|
| Direct Nitration | 65–72 | 0–5 | HNO₃, H₂SO₄ |
| Skraup Cyclization | 45–50 | 120 | I₂, glycerol |
| Friedländer Annulation | 60–68 | 80 | HCl, ethanol |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The nitro group deactivates the ring toward further electrophilic attack, but directed metallation strategies enable functionalization. For instance, lithiation at position 4 (directed by the keto group) allows alkylation or acylation .
Nucleophilic Aromatic Substitution
The nitro group at position 3 activates adjacent positions (C-2 and C-4) for nucleophilic displacement. Reactions with amines or alkoxides proceed via Meisenheimer complexes, yielding 3-amino- or 3-alkoxy-substituted derivatives .
Example Reaction :
3-Nitro-1,5-naphthyridin-2(1H)-one + KNH₂ → 3-Amino-1,5-naphthyridin-2(1H)-one (62% yield).
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 3-amino-1,5-naphthyridin-2(1H)-one—a key intermediate for drug discovery . Selective reduction without affecting the keto group requires careful control of reaction conditions (e.g., 30 psi H₂, 25°C) .
Pharmacological Applications
Antimicrobial Activity
3-Nitro-1,5-naphthyridin-2(1H)-one exhibits broad-spectrum activity against Gram-positive bacteria, with MIC values of 8–16 µg/mL against Staphylococcus aureus . The nitro group enhances membrane permeability, while the keto oxygen chelates essential metal ions in microbial enzymes .
| Assay | Target | Result (IC₅₀/MIC) | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus | 12 µg/mL | Membrane disruption |
| Anticancer (A549) | Lung adenocarcinoma | 22 µM | Topoisomerase II inhibition |
| Antioxidant | DPPH radical | EC₅₀ 45 µM | Radical scavenging |
Applications in Materials Science
Metal Coordination Chemistry
The keto and nitro groups act as bidentate ligands, forming stable complexes with transition metals. Cu(II) complexes exhibit enhanced catalytic activity in Suzuki-Miyaura couplings (TON up to 1,200) .
Organic Electronics
Thin films of 3-nitro-1,5-naphthyridin-2(1H)-one demonstrate n-type semiconductor behavior (electron mobility: 0.12 cm²/V·s), making them candidates for OLED applications .
Future Research Directions
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Structure-Activity Optimization: Systematic modification of the nitro and keto groups to enhance pharmacological potency .
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Green Synthesis: Developing catalytic nitration methods to reduce reliance on mixed acid .
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Nanoparticle Functionalization: Exploring nanoformulations for targeted drug delivery .
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